

What are the physicochemical properties of O-Methylcedrelopsin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Methylcedrelopsin*

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O-Methylcedrelopsin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcedrelopsin, a natural coumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of **O-Methylcedrelopsin**, alongside detailed experimental protocols for their determination. Furthermore, this document elucidates the potential signaling pathways associated with its vasorelaxant activity, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Physicochemical Properties

O-Methylcedrelopsin is a coumarin compound that has been isolated from plant sources such as the trunk bark of *Cedrelopsis grevei* and the roots of *Toddalia asiatica*.^[1] It presents as a crystalline solid and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **O-Methylcedrelopsin**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₈ O ₄	[2]
Molecular Weight	274.31 g/mol	ChemFaces
Physical State	Crystalline Solid	ChemFaces
Predicted XlogP	3.8	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Note: Experimental values for melting point, boiling point, and pKa are not readily available in the current literature. The XlogP value is a predicted measure of lipophilicity.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **O-Methylcedrelopsin** are not explicitly available. However, standard methodologies for natural products, particularly coumarins, can be employed.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. A standard method for its determination involves the use of a melting point apparatus.

Protocol:

- A small, dry sample of **O-Methylcedrelopsin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of **O-Methylcedrelopsin** in various solvents can be determined using the equilibrium solubility method.

Protocol:

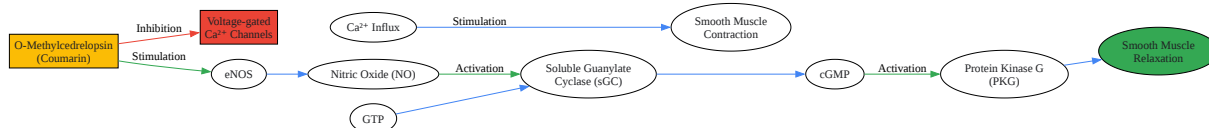
- An excess amount of **O-Methylcedrelopsin** is added to a known volume of the solvent of interest in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of **O-Methylcedrelopsin** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Biological Activity and Signaling Pathways

O-Methylcedrelopsin has been reported to possess potential vasorelaxing activity. While the specific signaling pathway for **O-Methylcedrelopsin** has not been fully elucidated, the vasorelaxant effects of coumarins isolated from *Cedrelopsis grevei* provide insights into its likely mechanism of action.

The activity-guided fractionation of the hydroalcoholic extract of the trunk bark of *Cedrelopsis grevei* led to the isolation of five coumarins, including **O-Methylcedrelopsin**, which were identified as being responsible for the observed vasorelaxing activity.

A plausible signaling pathway for the vasorelaxant effect of coumarins is illustrated in the following diagram. This pathway often involves the modulation of calcium channels and the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade in vascular smooth muscle cells.



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Caption: Proposed vasorelaxant signaling pathway for coumarins.

Conclusion

O-Methylcedrelopsin is a natural product with promising vasorelaxant properties. While some of its physicochemical characteristics have been identified, further experimental determination of properties such as melting point, boiling point, and pKa is necessary for a complete profile. The elucidation of its precise mechanism of action through detailed investigation of its interaction with specific signaling pathways will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to build upon in their exploration of **O-Methylcedrelopsin**.

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- To cite this document: BenchChem. [What are the physicochemical properties of O-Methylcedrelopsin?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1594384#what-are-the-physicochemical-properties-of-o-methylcedrelpsin>]

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